2,4-Bis(chloromethyl)pyridine
Overview
Description
2,4-Bis(chloromethyl)pyridine is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, where two chloromethyl groups are attached to the second and fourth positions of the pyridine ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Bis(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chloromethylation of pyridine derivatives. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield methylpyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and methylpyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of biologically relevant compounds.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)pyridine involves its reactivity towards nucleophiles The chloromethyl groups act as electrophilic centers, allowing the compound to participate in various substitution reactions
Comparison with Similar Compounds
2-Chloromethylpyridine: This compound has a single chloromethyl group attached to the pyridine ring and exhibits similar reactivity but with fewer substitution possibilities.
2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups at the second and sixth positions, leading to different steric and electronic effects compared to 2,4-Bis(chloromethyl)pyridine.
4-Chloromethylpyridine: With a chloromethyl group at the fourth position, this compound shows reactivity patterns similar to this compound but with fewer reactive sites.
Uniqueness: this compound is unique due to the presence of two chloromethyl groups at specific positions on the pyridine ring, which allows for a greater degree of functionalization and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds with diverse applications.
Properties
IUPAC Name |
2,4-bis(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHAIUVIYDUVGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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